molecular formula C14H20N2O B6362532 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one CAS No. 1240577-49-4

1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one

Cat. No.: B6362532
CAS No.: 1240577-49-4
M. Wt: 232.32 g/mol
InChI Key: UJPWAQLDRTVTNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one typically involves the reaction of 2-methylpiperazine with a suitable phenylpropanone derivative. One common method involves the use of a palladium-catalyzed cyclization reaction, which provides high yields and regioselectivity . Another approach includes the use of a visible-light-promoted decarboxylative annulation protocol between a glycine-based diamine and various aldehydes .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. For instance, the use of palladium-catalyzed cyclization under aerobic conditions is favored due to its operational simplicity and the availability of reactants . Additionally, the use of eco-friendly solvents and reagents is emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties.

Biological Activity

1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one, a compound with a unique structure featuring a piperazine moiety and a phenylpropane backbone, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N2O, with a molecular weight of approximately 250.35 g/mol. Its structure is characterized by the presence of both piperazine and phenyl groups, which are critical for its pharmacological properties.

Pharmacological Properties

Research indicates that this compound exhibits several significant biological activities:

1. Analgesic and Anti-inflammatory Effects

Studies have shown that this compound may possess anti-inflammatory and analgesic properties. It interacts with specific receptors in the central nervous system (CNS), making it a candidate for further exploration in pain management therapies. For instance, it has been noted to modulate nociceptive signaling pathways, indicating its potential as a therapeutic agent for chronic pain conditions .

2. Interaction with σ Receptors

The compound has been evaluated for its affinity towards sigma receptors, particularly σ1 receptors (σ1R), which are implicated in pain modulation. Research suggests that derivatives of benzylpiperazines, including those similar to this compound, demonstrate high affinities for σ1R, leading to significant antinociceptive effects in preclinical models .

The exact mechanism through which this compound exerts its biological effects involves several pathways:

  • Receptor Binding : The compound likely binds to sigma receptors and possibly other CNS targets, modulating neurotransmitter release and altering pain perception.
  • Neurotransmitter Modulation : It may influence the levels of key neurotransmitters involved in pain and anxiety pathways, such as serotonin and norepinephrine .

Study on Analgesic Effects

In a study involving animal models, this compound was administered at varying doses to evaluate its analgesic efficacy. The results indicated dose-dependent antinociceptive effects without significant sedation or locomotor impairment, suggesting a favorable safety profile for potential therapeutic use .

Behavioral Pharmacology

Behavioral tests conducted on mice showed that the compound could significantly reduce pain responses in formalin-induced inflammatory pain models. This reinforces its potential application in treating chronic pain syndromes .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityAffinity for σ ReceptorsReference
This compoundAnalgesic, Anti-inflammatoryHigh
Benzylpiperazine DerivativeAnalgesicVery High
LQFM032AnxiolyticModerate

Properties

IUPAC Name

1-(2-methylpiperazin-1-yl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-12-11-15-9-10-16(12)14(17)8-7-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPWAQLDRTVTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.